molecular formula C17H21N3O B2556587 Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415621-39-3

Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone

Cat. No. B2556587
M. Wt: 283.375
InChI Key: IWMKJZCEORLNDG-UHFFFAOYSA-N
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Description

Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of azetidinone derivatives and has been shown to exhibit promising biological activities.

Mechanism Of Action

The exact mechanism of action of Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, pain, and fever, and their inhibition may contribute to the anti-inflammatory and analgesic effects of this compound.

Biochemical And Physiological Effects

Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic activities, this compound has been shown to have antipyretic effects, which may be useful in the treatment of fever. It has also been shown to have antibacterial and antifungal activities, which may make it a promising candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone is its broad range of biological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, antipyretic, antibacterial, and antifungal activities, which may make it useful in a variety of research applications. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone. One area of interest is the development of new antimicrobial agents based on this compound. Another potential direction is the study of the anti-inflammatory and analgesic effects of this compound in animal models of disease. Finally, the potential use of this compound in the treatment of fever and other conditions may also be an area of future research.

Synthesis Methods

The synthesis of Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone involves the reaction of 2-propan-2-ylbenzimidazole with cyclopropylamine, followed by the addition of 2-chloroacetyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

Cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has shown potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to exhibit potent antibacterial and antifungal activities against a wide range of microorganisms.

properties

IUPAC Name

cyclopropyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-11(2)16-18-14-5-3-4-6-15(14)20(16)13-9-19(10-13)17(21)12-7-8-12/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMKJZCEORLNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-cyclopropanecarbonylazetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole

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